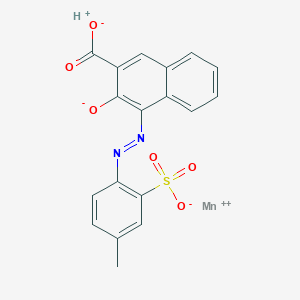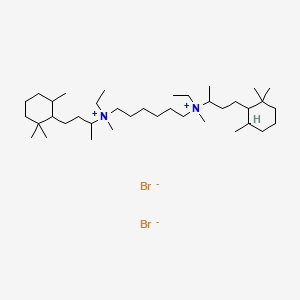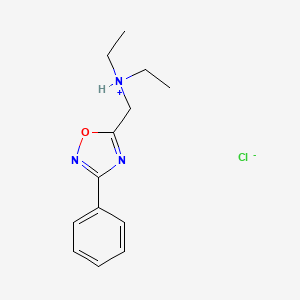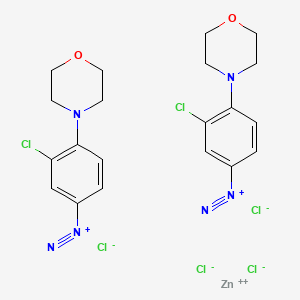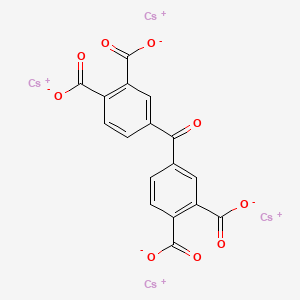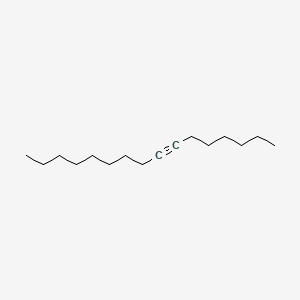
7-Hexadecyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexadecyne is an organic compound with the molecular formula C16H30 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides under basic conditions. For instance, the reaction of 1-hexyne with 1-bromohexane in the presence of a strong base like sodium amide can yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the dehydrogenation of alkanes or the coupling of smaller alkyne units. These methods often require specific catalysts and high-temperature conditions to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hexadecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield 7-Hexadecane.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and strong bases like sodium amide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Hexadecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Hexadecyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved often depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hexadecene: An alkene with a similar carbon chain length but with a double bond instead of a triple bond.
Hexadecane: A saturated hydrocarbon with no double or triple bonds.
Uniqueness
7-Hexadecyne is unique due to the presence of the carbon-carbon triple bond, which imparts distinct reactivity compared to its saturated and unsaturated counterparts. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
74685-28-2 |
|---|---|
Molekularformel |
C16H30 |
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
hexadec-7-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-13,15H2,1-2H3 |
InChI-Schlüssel |
WBJNXHBNDYASJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


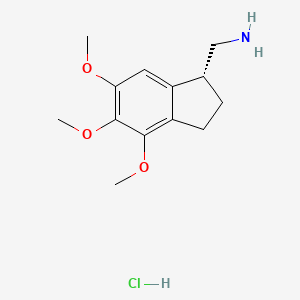
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
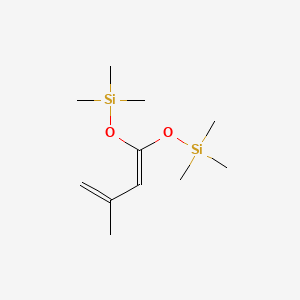
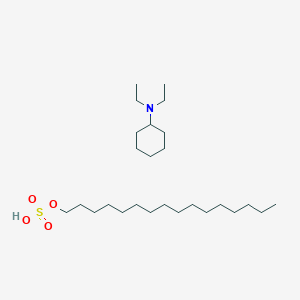
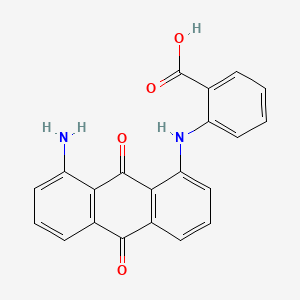
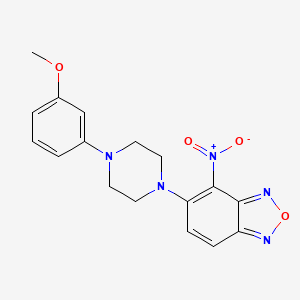
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
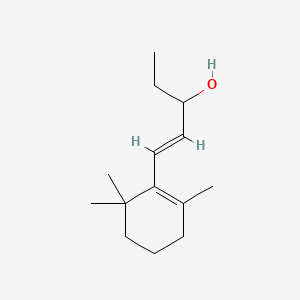
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
